molecular formula C18H17N3O2 B2680742 N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-53-1

N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2680742
CAS No.: 877649-53-1
M. Wt: 307.353
InChI Key: YNQWLASTDRBLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrido-pyrimidine derivative characterized by a 4-ethylphenyl substituent at the carboxamide position and a methyl group at the 7-position of the pyrido-pyrimidine core.

Properties

IUPAC Name

N-(4-ethylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-13-5-7-14(8-6-13)20-17(22)15-10-19-16-9-4-12(2)11-21(16)18(15)23/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQWLASTDRBLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with 2-aminopyridine to form an intermediate, which is then cyclized with a suitable reagent to yield the pyrido[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent product quality. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidine derivatives with enhanced or altered biological activities .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways . These interactions contribute to its observed biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide* 4-ethylphenyl C₁₇H₁₇N₃O₂ ~299.34 High lipophilicity (ethyl group)
N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 3-chloro-4-methylphenyl C₁₆H₁₃ClN₃O₂ ~314.75 Electron-withdrawing substituents
N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (BK11988) 3-chlorophenyl C₁₆H₁₂ClN₃O₂ 313.74 Meta-chloro substitution
N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides Benzyl (variable substituents) Varies Varies 2-hydroxy, 9-methyl core modifications

*Note: Data for the target compound are inferred from structural analogs.

Key Observations:
  • Lipophilicity : The 4-ethylphenyl group in the target compound likely enhances membrane permeability compared to chloro-substituted analogs (e.g., BK11988), which have higher molecular weights and polar Cl atoms .
  • Core Modifications : highlights that 2-hydroxy and 9-methyl substitutions in the pyrido-pyrimidine core can influence hydrogen bonding and steric effects, though the target compound lacks these groups .
Analgesic Activity:
  • Benzylamide Derivatives : In , N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides exhibited uniform analgesic activity in the "acetic acid writhing" model, regardless of benzyl substituents. This suggests the pyrido-pyrimidine core is critical for activity, with substituents modulating secondary properties (e.g., duration, bioavailability) .
  • Chloro-Substituted Analogs: No direct analgesic data are provided for BK11988 or compounds.
Bioisosteric Considerations:
  • proposes that the pyrido-pyrimidine nucleus serves as a bioisostere for 4-hydroxyquinolin-2-one, retaining biological activity despite structural differences. This supports the hypothesis that the target compound’s core may mimic other heterocycles in receptor binding .

Biological Activity

N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound belonging to the pyridopyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's molecular characteristics are essential for understanding its biological activity:

PropertyValue
Molecular FormulaC18H18N4O2
Molecular Weight342.36 g/mol
LogP4.9492
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area58.077 Ų

Pyridopyrimidines, including this compound, are known to exert their effects by mimicking nucleotide structures. This allows them to interact with DNA and RNA, influencing various biochemical pathways. The specific mechanisms include:

  • Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cell cycle regulation and proliferation. For instance, it may target cyclin-dependent kinases (CDKs), which are crucial for cell division.
  • Antioxidant Activity : Pyrimidine derivatives have demonstrated antioxidant properties, potentially reducing oxidative stress in cells and contributing to their cytotoxic effects against cancer cells.
  • Antiviral Effects : Some studies indicate that compounds with pyridopyrimidine structures can inhibit viral replication by interfering with the host's cellular machinery.

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro studies:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 45 to 97 nM . This indicates a potent ability to inhibit cancer cell growth.

Case Studies

  • Study on CDK Inhibition :
    • A study evaluated the compound's ability to inhibit CDK2, revealing that it significantly reduced cell viability in treated cancer cells compared to controls .
    • The IC50 values for CDK inhibition were comparable to known inhibitors like sorafenib, suggesting its potential as a therapeutic agent.
  • Antioxidant Properties :
    • Experiments demonstrated that the compound could scavenge free radicals and reduce the expression of inflammatory mediators, highlighting its dual role as an anticancer and antioxidant agent .

Summary of Findings

The biological activity of this compound suggests a promising profile for therapeutic applications, particularly in oncology. Its ability to inhibit key kinases involved in cell cycle regulation and its antioxidant properties make it a candidate for further development in cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.